Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate
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Overview
Description
Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H8BrNaO3S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds, making it valuable in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2-methoxy-4-methylbenzene. The reaction is carried out under controlled conditions using sodium sulfite as the sulfonating agent. The process involves heating the reactants in an aqueous medium, followed by purification steps to isolate the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases like sodium hydroxide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur metabolism.
Medicine: Research into its potential therapeutic applications, including its role in drug synthesis, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved include interactions with nucleophilic sites on target molecules, leading to the formation of sulfonated products .
Comparison with Similar Compounds
- Sodium 5-bromo-2-chloro-4-methylbenzene-1-sulfinate
- Sodium 5-bromo-2-methoxy-4-chlorobenzene-1-sulfinate
Comparison: Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers different steric and electronic properties, making it suitable for specific applications where other compounds may not be as effective .
Biological Activity
Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate is an organosulfur compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound possesses a sulfonate group which enhances its solubility and bioavailability, making it an attractive candidate for further investigation in drug development. The presence of bromine and methoxy groups on the benzene ring contributes to its reactivity and interaction with biological molecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways crucial for cell survival and proliferation.
- Receptor Binding : Its structure allows for potential interactions with specific receptors, influencing signal transduction processes in cells.
- Cytotoxic Effects : Studies indicate that similar compounds exhibit cytotoxicity against cancer cell lines, suggesting that this compound may also possess anti-tumor properties.
In Vitro Studies
Research has shown that sodium sulfinates can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against human tumor cells at nanomolar concentrations while maintaining low toxicity to normal cells. This suggests a favorable therapeutic index for this compound.
Table 1: Cytotoxicity of Sulfonate Compounds Against Cancer Cell Lines
Compound Name | IC50 (nM) | Cell Line Tested |
---|---|---|
This compound | TBD | A549 (lung cancer) |
Styryl benzyl sulfone | 50 | DU145 (prostate cancer) |
Benzyl sulfonamide | 100 | K562 (leukemia) |
Note: TBD indicates that specific data for this compound is still under investigation.
Antimicrobial Activity
There is emerging evidence that sodium sulfinates exhibit antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections.
Case Studies
One notable study focused on the synthesis and biological evaluation of various sulfonate compounds, including this compound. The results indicated that these compounds could inhibit the growth of resistant bacterial strains, highlighting their importance in addressing antibiotic resistance.
Properties
Molecular Formula |
C8H8BrNaO3S |
---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
sodium;5-bromo-2-methoxy-4-methylbenzenesulfinate |
InChI |
InChI=1S/C8H9BrO3S.Na/c1-5-3-7(12-2)8(13(10)11)4-6(5)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
WYZFCOCDMMWZTH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
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